molecular formula C25H21BrFP B1600524 (4-Fluorobenzyl)triphenylphosphonium bromide CAS No. 51044-11-2

(4-Fluorobenzyl)triphenylphosphonium bromide

Cat. No.: B1600524
CAS No.: 51044-11-2
M. Wt: 451.3 g/mol
InChI Key: DWIYANXFWXPJQY-UHFFFAOYSA-M
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Description

(4-Fluorobenzyl)triphenylphosphonium bromide: is a chemical compound with the molecular formula C25H21BrFP and a molecular weight of 451.32 g/mol. It is a solid compound that is typically stored at room temperature under an inert atmosphere. This compound is known for its use in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-fluorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation and is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of (4-Fluorobenzyl)triphenylphosphonium bromide involves large-scale reactions using specialized reactors to handle the required volumes of reagents and solvents. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

(4-Fluorobenzyl)triphenylphosphonium bromide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

  • Reduction: Reduction reactions can lead to the formation of the corresponding phosphonium ylide.

  • Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Phosphine oxide

  • Phosphonium ylide

  • Fluorinated derivatives

Scientific Research Applications

(4-Fluorobenzyl)triphenylphosphonium bromide: has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

(4-Fluorobenzyl)triphenylphosphonium bromide: is unique in its structure and reactivity compared to other similar compounds, such as triphenylphosphine oxide and triphenylphosphonium chloride . These compounds differ in their substituents and reactivity, leading to different applications and properties.

Comparison with Similar Compounds

  • Triphenylphosphine oxide

  • Triphenylphosphonium chloride

  • Benzyltriphenylphosphonium bromide

Properties

IUPAC Name

(4-fluorophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYANXFWXPJQY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445577
Record name (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51044-11-2
Record name (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-fluorobenzyl bromide (4.73 g) in dry toluene (5.0 cm3) was added to a stirred suspension of triphenylphosphine (4.87 g) in dry toluene (5.0 cm3) and after 30 minutes the resultant precipitate was collected by filtration and washed with toluene to yield 4-fluorobenzyltriphenylphosphonium bromide (7.1 g) as a white solid.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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